![molecular formula C14H20N2 B1289519 (3s,8As)-3-benciloctahidropirrolo[1,2-a]pirazina CAS No. 816429-58-0](/img/structure/B1289519.png)

(3s,8As)-3-benciloctahidropirrolo[1,2-a]pirazina

Descripción general

Descripción

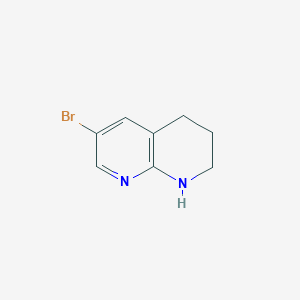

The compound (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine is a derivative of the pyrrolopyrazine class, which is a fused bicyclic structure consisting of a pyrrole ring joined to a pyrazine ring. This class of compounds is of interest due to their potential pharmacological activities, including anticonvulsant properties as suggested by related structures .

Synthesis Analysis

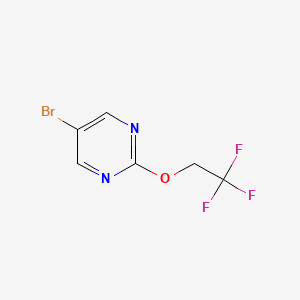

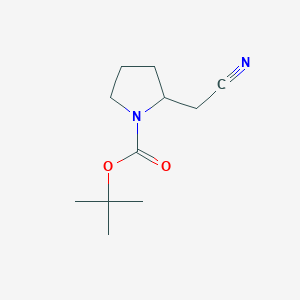

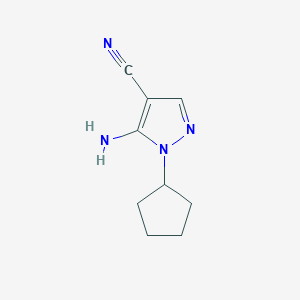

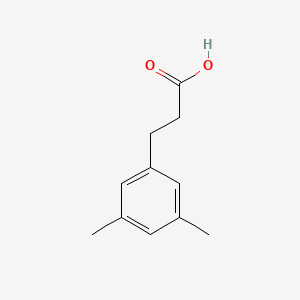

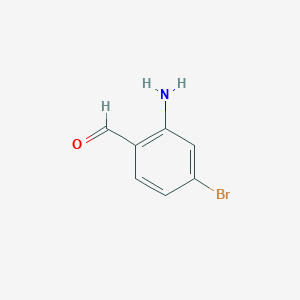

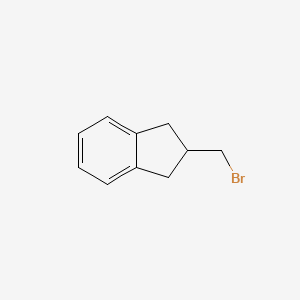

The synthesis of related compounds involves multi-step reactions starting from phenylacetonitriles. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar core structure, is achieved through a four-stage process. This includes the condensation of (2,2,2-triethoxyethyl)benzenes with 2-chloro-3-hydrazinopyrazine, followed by conversion to the target amines . Another related synthesis involves a two-step protocol using a gold-catalyzed three-component coupling reaction, followed by an intramolecular dipolar cycloaddition to yield hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines . These methods highlight the complexity and the need for precise conditions to synthesize such intricate molecules.

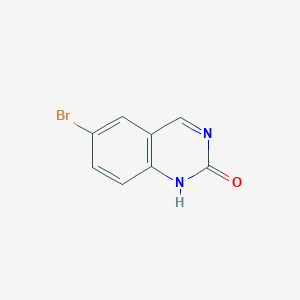

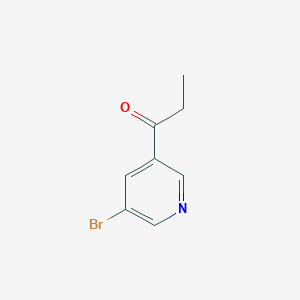

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using X-ray crystallography, as demonstrated by the analysis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles . The crystal structure reveals the presence of intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the compound. Similarly, the structure of diastereomers of perhydropyrrole[1,2-a]pyrazine-1,3-diones has been confirmed using various techniques, including XRD, which could also apply to the analysis of (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine .

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrazine derivatives can be inferred from related compounds. For example, the 1,2,4-triazolo[4,3-a]pyrazine ring system has been shown to exhibit anticonvulsant activity, suggesting that similar structures could undergo biological transformations relevant to pharmacological effects . Additionally, the synthesis of pyrazine derivatives often involves reactions such as cyclocondensation, which can be influenced by factors like temperature and reaction time .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives are closely related to their molecular structure. For instance, the presence of hydrogen bonds can affect solubility and melting points . The diastereoselectivity observed in the synthesis of related compounds suggests that (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine may also exhibit chiral properties, which can influence its physical characteristics and its interaction with biological systems .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El andamiaje de pirrolopirazina, que incluye “(3s,8As)-3-benciloctahidropirrolo[1,2-a]pirazina”, ha demostrado poseer propiedades antimicrobianas significativas . Este compuesto puede utilizarse en el desarrollo de nuevos antibióticos que sean eficaces contra cepas resistentes de bacterias. Su eficacia en diversos entornos, incluyendo ecosistemas terrestres y marinos, sugiere un amplio espectro de usos potenciales en la lucha contra las infecciones microbianas.

Aplicaciones Antiinflamatorias

Debido a sus características estructurales, este compuesto tiene aplicaciones potenciales en el tratamiento de trastornos relacionados con la inflamación . Puede integrarse en la investigación farmacéutica dirigida a descubrir nuevos agentes antiinflamatorios, lo que puede conducir al desarrollo de tratamientos para afecciones como la artritis y otras enfermedades inflamatorias crónicas.

Investigación Antiviral

La investigación indica que los derivados de pirrolopirazina, incluyendo “this compound”, han mostrado promesa en la actividad antiviral . Este compuesto podría ser fundamental en la síntesis de nuevos fármacos antivirales, en particular para virus que han desarrollado resistencia a los medicamentos actuales.

Aplicaciones Antifúngicas

Las propiedades antifúngicas del compuesto lo convierten en un activo valioso en el desarrollo de agentes antifúngicos . Podría utilizarse para tratar una variedad de infecciones fúngicas, ofreciendo una alternativa a los tratamientos existentes que pueden ser menos eficaces debido a la resistencia.

Propiedades Antioxidantes

Los derivados de pirrolopirazina son conocidos por poseer capacidades antioxidantes . “this compound” puede explorarse por su potencial para mitigar el estrés oxidativo, que está implicado en numerosas enfermedades, incluyendo trastornos neurodegenerativos y cáncer.

Actividad Antitumoral e Inhibitoria de Quinasas

Este compuesto ha demostrado un potencial significativo en la actividad antitumoral y la inhibición de quinasas . Puede ser un foco de investigación sobre el cáncer, particularmente en el diseño de terapias dirigidas que inhiben quinasas específicas implicadas en la proliferación de células cancerosas.

Mecanismo De Acción

Target of Action

Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit a wide range of biological activities .

Mode of Action

Pyrrolopyrazine derivatives have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities

Análisis Bioquímico

Biochemical Properties

(3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine has demonstrated antimicrobial activity by interacting with bacterial cell wall synthesis enzymes, leading to the disruption of bacterial growth .

Cellular Effects

The effects of (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Furthermore, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine can alter the expression of genes involved in cell cycle regulation, thereby affecting cell growth and division .

Molecular Mechanism

The molecular mechanism of (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can disrupt various signaling pathways and cellular processes, leading to altered cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

(3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine . Additionally, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine has been observed to localize to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis .

Propiedades

IUPAC Name |

(3S,8aS)-3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZYVYGAYTZOHQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CN2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@H](CN2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

816429-58-0 | |

| Record name | (3S,6S)-3-Benzyl-1,4-diazabicyclo[4.3.0]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

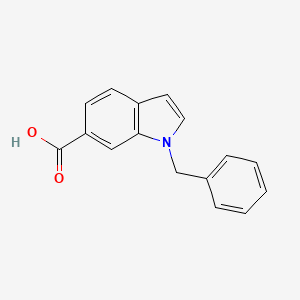

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)